VX-984

Overview

Description

VX-984 (M9831) is a deuterated, orally bioavailable, and selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs) . Developed by Vertex Pharmaceuticals and licensed to Merck KGaA in 2017, this compound has demonstrated radiosensitizing and chemosensitizing properties in preclinical models, particularly in glioblastoma (GBM) and non-small cell lung cancer (NSCLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M9831 involves the incorporation of stable heavy isotopes such as deuterium into the drug molecule. . The specific synthetic routes and reaction conditions for M9831 are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of M9831 typically involves large-scale synthesis using advanced chemical engineering techniques. The compound is produced in various quantities, ranging from milligrams to grams, depending on the research requirements .

Chemical Reactions Analysis

Deuteration as a Metabolic Stabilization Strategy

VX-984 incorporates deuterium at specific positions on its pyrimidine ring to mitigate oxidative metabolism by the enzyme aldehyde oxidase. This strategic substitution slows the rate of hydrogen abstraction at vulnerable sites, thereby reducing metabolic degradation and prolonging systemic exposure .

Key Reaction:

- Deuterium-Hydrogen Exchange :

Impact on Pharmacokinetics and Efficacy

Studies comparing deuterated and non-deuterated analogs demonstrate enhanced metabolic stability for this compound:

| Parameter | Non-Deuterated Analog | This compound (Deuterated) |

|---|---|---|

| Metabolic Half-Life | Short (Rapid clearance) | Prolonged |

| Enzyme Inhibition | High susceptibility to aldehyde oxidase | Reduced susceptibility |

| Therapeutic Dose | Frequent dosing | Reduced frequency |

This deuteration strategy allowed Vertex Pharmaceuticals to advance this compound into clinical trials, where it showed improved pharmacokinetics without compromising DNA-PK inhibitory activity .

Synthetic Considerations and Reaction Specificity

The synthesis of this compound required precise control to avoid deuterium scrambling during manufacturing:

- Challenges :

- Solutions :

Research Findings

- Preclinical Studies :

- Mechanistic Insights :

Clinical Relevance

This compound’s deuteration-driven stability and DNA-PK inhibition position it as a promising candidate for combination therapies with radiation or DNA-damaging agents. Ongoing Phase I trials aim to validate its safety and synergistic effects in oncology .

By leveraging deuteration chemistry, this compound exemplifies how strategic molecular modifications can overcome pharmacokinetic limitations while retaining therapeutic potency .

Scientific Research Applications

M9831 has a wide range of scientific research applications, including:

Cancer Research: M9831 is used in studies related to glioblastomas and non-small cell lung cancer due to its ability to inhibit DNA-PK and enhance radiosensitivity.

Gene Editing: M9831 has been shown to improve the efficiency and precision of genome editing techniques such as CRISPR/Cas9 by inhibiting DNA-PK.

Drug Development: M9831 is part of ongoing research to develop new therapeutic agents that target DNA repair mechanisms.

Mechanism of Action

M9831 exerts its effects by selectively inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair . By inhibiting DNA-PK, M9831 increases the occurrence of DNA double-strand breaks, thereby enhancing the effectiveness of radiation therapy and other DNA-damaging treatments .

Comparison with Similar Compounds

Key Features of VX-984 :

- Mechanism : Inhibits DNA-PKcs autophosphorylation, blocking NHEJ and increasing unresolved DSBs .

- Deuterium Incorporation : Designed to resist metabolism by aldehyde oxidase (AO) at a pyrimidine ring, improving pharmacokinetic (PK) stability .

- Blood-Brain Barrier (BBB) Penetration : Unique among DNA-PK inhibitors, enabling activity in brain tumors .

- Selectivity for Transformed Cells: Preferentially sensitizes malignant cells over normal cells in vitro and in vivo .

Clinical Progress :

- Completed a phase I trial (NCT02644278) in combination with pegylated liposomal doxorubicin for advanced solid tumors .

- No updated clinical data since 2019, though preclinical studies remain active .

Comparison with Similar DNA-PK Inhibitors

Mechanism and Selectivity

Key Insights :

- This compound uniquely combines BBB penetration and deuterium-enhanced metabolic stability , making it suitable for CNS malignancies .

- M3814 has broader clinical applications but lacks BBB penetration .

- AZD7648 and NU7441 are earlier-stage inhibitors with less clinical validation .

Preclinical and Clinical Efficacy

Table 1: Preclinical Data

Table 2: Clinical Progress

Advantages and Limitations of this compound

Advantages :

BBB Penetration : Critical for treating brain tumors like GBM .

Deuterium Design : Mitigates AO metabolism, enhancing drug exposure .

Selective Radiosensitization: Spares normal cells, reducing off-target toxicity .

Limitations :

Limited Clinical Updates: No published data post-2019 .

Niche Application : Primarily studied in GBM and NSCLC, unlike broader-spectrum inhibitors like M3814 .

Biological Activity

VX-984 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), primarily involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered significant attention for its potential therapeutic applications, particularly in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.

This compound inhibits DNA-PKcs, a critical component of the NHEJ pathway, which is responsible for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound leads to an accumulation of unrepaired DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics. This mechanism has been demonstrated across various studies, highlighting its potential in oncological therapies.

Key Findings from Research Studies

- Inhibition of NHEJ : this compound has shown a dose-dependent reduction in class switch recombination (CSR) efficiency, indicating its potent inhibition of NHEJ. This was evidenced by increased DSBs and a compensatory activation of alternative repair pathways like homologous recombination (HR) in transformed cells .

- Enhancement of Radiosensitivity : In studies involving glioblastoma multiforme (GBM) cell lines, this compound significantly enhanced radiosensitivity. The compound inhibited radiation-induced phosphorylation of DNA-PKcs and reduced the repair of radiation-induced DSBs, as measured by γH2AX expression and comet assays. In vivo studies indicated that this compound could cross the blood-brain barrier and improve survival rates when combined with radiation therapy .

- Synergistic Effects with Chemotherapy : The combination of this compound with doxorubicin has been shown to enhance cytotoxic effects in various cancer cell lines. Preclinical models demonstrated that this compound increased DNA damage markers and reduced DSB repair efficiency, leading to improved outcomes in xenograft models .

Table 1: Summary of Biological Activities and Effects of this compound

Table 2: Clinical Trials Involving this compound

| Trial ID | Phase | Combination Therapy | Target Cancer Type | Status |

|---|---|---|---|---|

| NCT02644278 | Phase I | This compound + Pegylated Liposomal Doxorubicin (PLD) | Solid Tumors | Ongoing |

| NCT02712562 | Phase I/II | This compound + Radiation Therapy | Glioblastoma | Ongoing |

Case Studies

-

Case Study on GBM Treatment :

- Objective : Evaluate the effect of this compound on radiosensitivity in GBM.

- Method : U251 and NSC11 cell lines were treated with this compound followed by radiation exposure.

- Results : Significant enhancement in radiosensitivity was observed, correlating with decreased DNA-PKcs activity and increased γH2AX foci post-radiation. Mice treated with both this compound and radiation showed improved survival compared to controls .

-

Combination with Doxorubicin :

- Objective : Assess the efficacy of this compound combined with doxorubicin.

- Method : Various breast cancer cell lines were treated with doxorubicin alone or in combination with this compound.

- Results : The combination resulted in enhanced cytotoxicity and increased markers of DNA damage, supporting the use of this compound as a viable adjunct therapy for enhancing doxorubicin effectiveness .

Q & A

Basic Research Questions

Q. What is the molecular target of VX-984, and how does its inhibition affect DNA repair mechanisms in cancer cells?

this compound selectively inhibits DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs). By blocking DNA-PK, this compound prevents NHEJ-mediated repair, leading to the accumulation of DSBs and enhanced cytotoxicity in cancer cells when combined with DSB-inducing agents like ionizing radiation or chemotherapeutics . Researchers validate this mechanism using γ-H2AX immunofluorescence (a DSB marker) and Western blotting for phosphorylated DNA-PK substrates (e.g., pKAP1) to confirm repair inhibition .

Q. How do researchers assess this compound’s selectivity for DNA-PK in kinase profiling assays?

Selectivity is tested through in vitro kinase inhibition panels comparing this compound’s IC50 values against DNA-PK with those of other kinases (e.g., PI3K, mTOR). For example, studies show this compound exhibits >100-fold selectivity for DNA-PK over related kinases, ensuring minimal off-target effects. Researchers use recombinant kinase assays and cellular models (e.g., siRNA knockdown) to confirm target specificity .

Q. What in vitro models and experimental designs are used to evaluate this compound’s efficacy?

Common models include glioblastoma (U251) and non-small cell lung cancer (NSCLC) cell lines. Experiments often use CFSE-based proliferation assays to quantify dose-dependent effects:

- Example design : Cells treated with 0.2–0.8 µM this compound show a concentration-dependent reduction in IgG1+ cells (e.g., 35.5% at 0.8 µM vs. 47.5% in controls, p=0.037) .

- Data analysis includes flow cytometry for DSB markers (γ-H2AX) and clonogenic survival assays to measure radiosensitization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s cytotoxicity between transformed and normal cells?

Transformed cells often exhibit higher baseline genomic instability, making them more reliant on DNA-PK for survival. To validate this, studies compare this compound’s effects in primary tumor explants (e.g., ovarian cancer) versus normal fibroblasts. For instance, this compound shows preferential synergy with doxorubicin in tumor cells (Bliss synergy score ≤23%) but minimal toxicity in normal cells, likely due to differential repair capacity .

Q. What methodologies optimize this compound’s pharmacokinetics for blood-brain barrier (BBB) penetration in glioblastoma models?

- Deuterium substitution : this compound’s pyrimidine ring incorporates deuterium to reduce aldehyde oxidase (AO)-mediated metabolism, improving plasma stability and BBB permeability .

- In vivo validation : Orthotopic glioblastoma xenografts in mice are treated with this compound (oral administration), followed by LC-MS to measure brain tissue concentrations and confirm target engagement via DNA-PK phosphorylation inhibition .

Q. How is synergistic activity between this compound and DNA-damaging agents quantified in preclinical studies?

Synergy is assessed using:

- Bliss independence models : Scores ≤23% indicate strong synergy (e.g., this compound + pegylated liposomal doxorubicin in ovarian cancer xenografts) .

- Pharmacodynamic biomarkers : Gamma-H2AX foci counts and pKAP1 levels are quantified via immunofluorescence to correlate DSB accumulation with treatment efficacy .

Q. What experimental approaches evaluate the impact of deuterium substitution on this compound’s metabolic stability?

- Comparative metabolic assays : Incubate this compound and non-deuterated analogs with human liver microsomes, measuring AO-mediated degradation rates via HPLC or LC-MS .

- Isotope tracing : Deuterium retention is tracked in plasma and tumor tissues using mass spectrometry to confirm metabolic stability improvements .

Properties

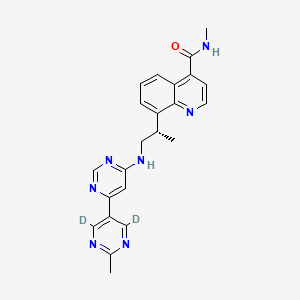

IUPAC Name |

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEACIOGDEQRHFA-KIYKJNLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476074-39-1 | |

| Record name | VX-984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-984 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.